Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride
Description
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral organic compound featuring a pyrrolidine ring linked to an acetate ester group, with a tert-butyl substituent and a hydrochloride salt. Pyrrolidine derivatives are widely used as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to act as amine donors or hydrogen-bonding motifs. The tert-butyl ester group enhances lipophilicity and stability, making the compound suitable for applications requiring controlled hydrolysis or metabolic resistance .
Properties
IUPAC Name |
tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWYPAXNYQIMM-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
The ketone precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone, is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol at 10–20°C. Post-reduction, the mixture is acidified with sulfuric acid to pH 6.5, yielding the (2S,3S)-diastereomer with 56% yield (purity: 95.9%). Impurities include 2.6% of the des-chloro byproduct and 1.0% of the (2R,3S)-diastereomer.
Advantages :
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Operational simplicity.
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Cost-effective reagents.
Limitations :
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Moderate yield due to competing side reactions.
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Requires chromatographic purification.
Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley (MPV) Reduction
Heating the ketone with aluminum isopropoxide in isopropyl alcohol under reflux achieves 80% yield of the (2S,3S)-product. The reaction proceeds via a six-membered transition state, ensuring stereochemical fidelity. Post-reduction, the product is isolated via pH adjustment (3.0–4.0 with acetic acid) and recrystallization from isopropyl alcohol.
Advantages :
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High stereoselectivity (≥95:5 dr).
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Scalable without chromatography.
Limitations :
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Requires anhydrous conditions.
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Longer reaction time (3 hours).
Chiral Auxiliary-Assisted Synthesis
Diisobutylaluminium Hydride (DIBAH) Reduction
DIBAH in toluene reduces tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate at room temperature, yielding the (2S)-configured product. Cyclohexanol additives improve selectivity by stabilizing the transition state, achieving 62–71% yields .
Key Conditions :
Coupling Reactions for tert-butyl Ester Formation
Potassium Carbonate-Mediated Alkylation
tert-butyl 2-(pyrrolidin-2-yl)acetate reacts with methyl 6-chloro-5-nitronicotinate in THF under inert atmosphere. Potassium carbonate (1.1 equiv) facilitates nucleophilic substitution, achieving 91% yield . The reaction is quenched with triethylamine, and the product is purified via flash chromatography (hexanes/ethyl acetate 9:1).
Optimization Insights :
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Inert atmosphere prevents oxidation of the pyrrolidine nitrogen.
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Excess K₂CO₃ ensures complete deprotonation.
Hydrochloride Salt Formation
The free base, tert-butyl (S)-2-(pyrrolidin-2-yl)acetate, is treated with hydrochloric acid in acetone/water (<12 equiv H₂O). Crystallization at 0–5°C yields the hydrochloride salt with >98% purity.
Critical Parameters :
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Water content: <12 equiv to avoid hydrolysis.
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Solvent: Acetone enhances solubility and crystal morphology.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride can undergo oxidation reactions typically at the pyrrolidine ring, leading to the formation of imines or amides.
Reduction: : Reduction can occur at the ester group, converting it into the corresponding alcohol or at the pyrrolidine ring, which may yield substituted pyrrolidines.
Substitution: : The compound can also participate in nucleophilic or electrophilic substitution reactions, particularly at the ester or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, and chromium trioxide, often under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride can be used, typically in anhydrous solvents.
Substitution: Reagents such as alkyl halides, and acyl chlorides may be involved, with catalysts like Lewis acids or bases.
Major Products
Oxidation can yield imines or amides.
Reduction typically results in alcohols or substituted pyrrolidines.
Substitution reactions can produce a variety of esters, amides, or alkylated products.
Scientific Research Applications
Organic Synthesis
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Reduction : The addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
- Substitution : Replacement of functional groups facilitated by catalysts under controlled conditions.
These reactions enable the creation of more complex organic molecules, making this compound valuable in chemical research and industry.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, particularly in drug discovery and development. Its biological activity is attributed to its ability to interact with specific molecular targets, influencing enzyme functions and receptor activities. Notable areas of investigation include:
- Enzyme Inhibition : The compound may inhibit enzymes linked to various diseases, providing a basis for developing new therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial and fungal infections.
- Antitumor Potential : Similar compounds have shown promise in disrupting cancer cell cycles or inducing apoptosis.
The biological activity of this compound is primarily linked to its interactions with proteins and enzymes. This interaction can lead to:
- Modulation of Protein Activity : Binding to specific enzymes can alter their functions, which is crucial for developing treatments for enzyme-related disorders.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems may offer protective effects against neurodegenerative diseases.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound effectively binds to certain enzymes, leading to decreased activity. This finding is particularly relevant for conditions where enzyme inhibition could yield therapeutic benefits.
Case Study 2: Pharmacokinetics
The hydrochloride salt form enhances the solubility of the compound, improving its bioavailability and absorption in biological systems. This property is critical for effective therapeutic applications, as demonstrated in studies evaluating its pharmacokinetic profile.
Mechanism of Action
The exact mechanism by which Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride exerts its effects is subject to ongoing research. it is believed that:
Molecular Targets: : The compound may interact with specific receptors in the nervous system, including nicotinic acetylcholine receptors, contributing to its potential neurological effects.
Pathways Involved: : It may influence neurotransmitter release and uptake, modulating synaptic transmission and neuroplasticity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride with structurally related compounds, focusing on key differences in functional groups, molecular weight, and physicochemical properties.
Key Observations:
Ester vs.
tert-Butyl vs. Methyl Ester : The tert-butyl group in the target compound enhances steric bulk compared to the methyl ester analog, likely reducing hydrolysis rates and increasing lipophilicity .
Amine Substitution: Compounds like tert-butyl 2-(methylamino)acetate hydrochloride replace the pyrrolidine ring with a simpler methylamine group, significantly lowering structural similarity (0.56) and likely reducing chiral recognition in biological systems .
Biological Activity
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an ester, characterized by the presence of a pyrrolidine ring, which is crucial for its biological interactions. Its molecular formula is , with a molecular weight of approximately 221.72 g/mol. The unique structure allows for specific binding interactions with proteins and enzymes, influencing various biological pathways.
Research indicates that this compound may modulate enzyme functions and interact with specific molecular targets. The pyrrolidine ring facilitates binding to proteins, which can lead to alterations in biological functions. The compound's mechanism involves:
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : The compound may bind to receptors, altering signaling pathways that affect cellular responses.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, highlighting its potential therapeutic applications:
- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2 proteases. For instance, compounds derived from pyrrolidine structures have been reported to inhibit the main protease of SARS-CoV-2 effectively .
- Antiparasitic Effects : There is potential for this compound in treating parasitic infections such as African trypanosomiasis, where related compounds have demonstrated significant efficacy .
- Neuroprotective Properties : Some studies suggest that pyrrolidine derivatives can provide neuroprotective effects, potentially useful in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of SARS-CoV-2 main protease | |
| Antiparasitic | Potent against Trypanosoma brucei | |
| Neuroprotective | Potential protective effects in neurodegeneration |
Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of pyrrolidine derivatives, this compound was evaluated for its ability to inhibit viral replication in vitro. The results indicated a significant reduction in viral load when treated with the compound, suggesting its potential as a therapeutic agent against viral infections.
Case Study: Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, demonstrating its potency as an enzyme modulator.
Q & A
Q. What are the challenges in scaling up enantioselective synthesis for preclinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
